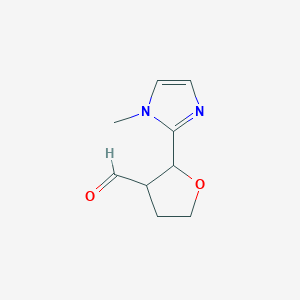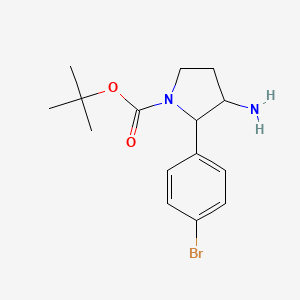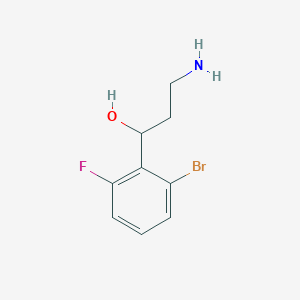
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorine atom at the 4-position, a 2-methylthiolan-2-yl group at the 6-position, and an amine group at the 2-position of the triazine ring
Métodos De Preparación
The synthesis of 4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiolan-2-ylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms on the cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Análisis De Reacciones Químicas
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can lead to the formation of a corresponding triazine derivative.
Oxidation Reactions: The sulfur atom in the 2-methylthiolan-2-yl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products. For instance, the reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives, which are valuable intermediates in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, in the case of herbicidal activity, the compound may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic processes.
Comparación Con Compuestos Similares
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
Atrazine: A widely used herbicide with a similar triazine core but different substituents. Atrazine is known for its effectiveness in controlling broadleaf weeds and grasses.
Simazine: Another herbicide with a triazine structure, used for pre-emergence control of weeds in various crops.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine compounds.
Propiedades
Fórmula molecular |
C8H11ClN4S |
|---|---|
Peso molecular |
230.72 g/mol |
Nombre IUPAC |
4-chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN4S/c1-8(3-2-4-14-8)5-11-6(9)13-7(10)12-5/h2-4H2,1H3,(H2,10,11,12,13) |
Clave InChI |
ZDZGRXKJFLPSEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCS1)C2=NC(=NC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)
![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)


![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)

![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)

